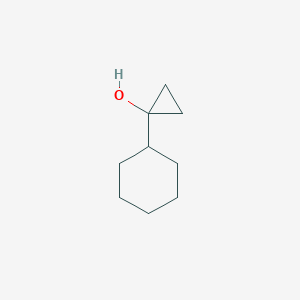

1-Cyclohexylcyclopropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-9(6-7-9)8-4-2-1-3-5-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOKLDPBPVGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylcyclopropan 1 Ol

Direct Synthesis Approaches

Direct synthesis methods construct the cyclopropane (B1198618) ring and install the hydroxyl group in a single conceptual sequence, often starting from an ester or a related carbonyl compound.

Titanium-Catalyzed Cyclopropanation (Kulinkovich Reaction)

The Kulinkovich reaction is a prominent method for synthesizing 1-substituted cyclopropanols from esters. mdpi.comorganic-chemistry.org This reaction utilizes a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a Grignard reagent with β-hydrogens, like ethylmagnesium bromide. organic-chemistry.orgwikipedia.org The process involves the in-situ formation of a titanacyclopropane intermediate. wikipedia.org This intermediate acts as a 1,2-dicarbanion equivalent that reacts with the ester. organic-chemistry.org

The reaction mechanism proceeds through the following key steps:

Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species. organic-chemistry.org

This unstable species undergoes β-hydride elimination to generate the reactive titanacyclopropane. organic-chemistry.org

The titanacyclopropane adds to the ester's carbonyl group, forming an oxatitanacyclopentane intermediate. wikipedia.org

This intermediate rearranges to a ketone, which then undergoes an intramolecular reaction with the remaining carbon-titanium bond to form the cyclopropanol (B106826) product after hydrolysis. wikipedia.org

A general procedure for the synthesis of 1-Cyclohexylcyclopropan-1-ol involves dissolving the starting ester, methyl cyclohexanecarboxylate, in a solvent like diethyl ether. Titanium(IV) isopropoxide is added, followed by the slow, dropwise addition of ethylmagnesium bromide in THF. amazonaws.com The reaction is then quenched with an aqueous acid solution to yield the final product. amazonaws.com

| Starting Material | Reagents | Catalyst/Mediator | Solvent | Product |

| Methyl cyclohexanecarboxylate | Ethylmagnesium bromide | Titanium(IV) isopropoxide | Diethyl ether / THF | 1-Cyclohexylcyclopropan-1-ol |

Table 1: Representative Kulinkovich Reaction for 1-Cyclohexylcyclopropan-1-ol Synthesis. amazonaws.com

Zinc Carbenoid-Mediated Cyclopropanations

Zinc carbenoids, famously employed in the Simmons-Smith reaction, are effective reagents for converting alkenes into cyclopropanes. dicp.ac.cnwikipedia.org To synthesize a tertiary alcohol like 1-Cyclohexylcyclopropan-1-ol using this method, the substrate is typically an enol ether, such as the trimethylsilyl (B98337) enol ether of cyclohexyl methyl ketone.

The reaction involves the generation of an organozinc carbenoid, for example, from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification). wikipedia.org This carbenoid then adds across the double bond of the enol ether in a stereospecific manner. wikipedia.org The resulting silyloxycyclopropane is subsequently hydrolyzed to yield the cyclopropanol. The reactivity of the zinc carbenoid can be tuned; for instance, using trifluoroacetic acid with diethylzinc and diiodomethane generates a more nucleophilic carbenoid capable of reacting with electron-deficient alkenes. wikipedia.org While a direct example for 1-cyclohexylcyclopropan-1-ol is not prominently cited, the established reactivity of zinc carbenoids with substituted alkenes provides a viable pathway. organic-chemistry.orgucl.ac.uk

| Starting Material | Reagents | Key Intermediate | Product |

| Silyl enol ether of cyclohexyl methyl ketone | Diiodomethane, Diethylzinc | 1-Cyclohexyl-1-(trimethylsilyloxy)cyclopropane | 1-Cyclohexylcyclopropan-1-ol |

Table 2: Plausible Zinc Carbenoid Route to 1-Cyclohexylcyclopropan-1-ol.

1,3-Cyclization Strategies

Intramolecular 1,3-cyclization represents another direct approach to forming cyclopropane rings. mdpi.comresearchgate.net This strategy typically involves a precursor containing leaving groups at the 1 and 3 positions relative to each other, which then undergoes ring closure. A modern example of this is the zinc-mediated cross-electrophile coupling of 1,3-dimesylates, which can be readily prepared from the corresponding 1,3-diols. acs.org

For the synthesis of 1-Cyclohexylcyclopropan-1-ol, a hypothetical precursor would be 1-cyclohexylpropane-1,3-diol. This diol can be converted into a 1,3-dimesylate by reacting it with methanesulfonyl chloride. The subsequent treatment of the resulting 1,3-dimesylate with zinc dust would induce an intramolecular reductive coupling, forming the cyclopropane ring and yielding the desired product. acs.org This method is noted for its mild conditions and tolerance of various functional groups. acs.org

| Precursor | Reagents for Cyclization | Reaction Type | Product |

| 1-Cyclohexyl-1,3-propanediol dimesylate | Zinc dust | Intramolecular Reductive Coupling | 1-Cyclohexylcyclopropan-1-ol |

Table 3: Conceptual 1,3-Cyclization Strategy.

Other Cyclopropanation Pathways

While the Kulinkovich and carbenoid-based reactions are the most established direct methods, other pathways for cyclopropanation exist. For instance, methods involving the catalytic decomposition of diazo compounds by transition metals like rhodium or copper can form carbenes that add to alkenes. nih.gov However, the application of such methods to generate the specific tertiary alcohol 1-cyclohexylcyclopropan-1-ol is less commonly documented than the aforementioned strategies. The synthesis of cyclopropanes can also be achieved via photocatalytic methods, which often involve radical intermediates. nih.gov

Indirect Synthesis from Precursors

Indirect methods involve the synthesis of a functionalized cyclopropane which is then converted into the target molecule.

Transformations of Cyclopropane Precursors

A highly effective indirect strategy involves the functionalization of a pre-formed cyclopropane ring using organometallic chemistry. mdpi.comrsc.org One of the most straightforward applications of this approach is the reaction of a cyclopropyl-organometallic reagent with a ketone.

Specifically, 1-Cyclohexylcyclopropan-1-ol can be synthesized by the nucleophilic addition of a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide, to cyclohexanone. The reaction proceeds by the attack of the nucleophilic cyclopropyl group on the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to furnish the final tertiary alcohol product. This method is advantageous as it builds the target molecule from two readily available fragments.

| Cyclopropane Precursor | Ketone | Reaction Type | Product |

| Cyclopropylmagnesium bromide | Cyclohexanone | Grignard Reaction (Nucleophilic Addition) | 1-Cyclohexylcyclopropan-1-ol |

Table 4: Indirect Synthesis via Grignard Addition.

Stereoselective Synthesis of 1-Cyclohexylcyclopropan-1-ol Diastereomers

The stereoselective synthesis of the diastereomers of 1-cyclohexylcyclopropan-1-ol, specifically the cis and trans isomers with respect to the substituents on the cyclopropane ring, is a critical aspect of its chemistry. The Kulinkovich reaction, a titanium-mediated cyclopropanation of esters, is a primary method for the diastereoselective synthesis of cis-1,2-disubstituted cyclopropanols. researchgate.net

A notable development in the stereoselective manipulation of these isomers is the silver(I)-catalyzed stereochemical isomerization of cis-cyclopropanols to their more thermodynamically stable trans counterparts. Research has demonstrated that treatment of a cis-1,2-disubstituted cyclopropanol with a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) in isopropanol (B130326) (i-PrOH) can efficiently yield the trans isomer. researchgate.netnih.gov

For instance, the isomerization of a model substrate, (cis)-2-benzyl-1-cyclohexylcyclopropan-1-ol, to the corresponding trans isomer has been studied in detail. researchgate.netnih.gov This thermodynamically driven process highlights a practical method for accessing the trans diastereomer, which may be more challenging to obtain directly with high selectivity. nih.gov

Table 1: Silver(I)-Catalyzed Isomerization of (cis)-2-Benzyl-1-cyclohexylcyclopropan-1-ol

| Starting Material | Reagents | Solvent | Time (h) | Product | Yield (%) |

| (cis)-2-benzyl-1-cyclohexylcyclopropan-1-ol | AgOTf (5 mol%) | i-PrOH | 16 | (trans)-2-benzyl-1-cyclohexylcyclopropan-1-ol | 80 |

Data sourced from ACS Publications. researchgate.netnih.gov

The successful isomerization provides a pathway to selectively obtain either the cis or trans diastereomer, starting from a common precursor. The initial Kulinkovich reaction provides access to the cis isomer, which can then be selectively converted to the trans isomer.

Integration with Automated Synthesis Platforms

The integration of the synthetic methodologies for 1-cyclohexylcyclopropan-1-ol with automated synthesis platforms offers the potential for increased efficiency, reproducibility, and throughput. While specific, fully automated end-to-end syntheses of this particular compound are not extensively documented, the key reactions involved are amenable to automation and flow chemistry techniques.

The Kulinkovich reaction, which is fundamental to the synthesis of the 1-cyclohexylcyclopropanol scaffold, has been adapted to flow conditions for the synthesis of related 2-substituted cyclopropanols. researchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, particularly for highly exothermic or sensitive organometallic reactions.

Furthermore, high-throughput and automated workflows are increasingly being used to discover and optimize chemical reactions. researchgate.net Such platforms could be employed to rapidly screen catalysts, solvents, and reaction conditions for the synthesis and isomerization of 1-cyclohexylcyclopropan-1-ol and its derivatives. The modular nature of automated systems allows for the sequential execution of multiple reaction steps, such as the initial cyclopropanation followed by a purification step and subsequent isomerization, without manual intervention.

The use of solid-phase synthesis techniques, often integrated into automated platforms, could also be envisioned. By anchoring a suitable precursor to a solid support, the subsequent reaction steps, including the Kulinkovich reaction and any further modifications, could be carried out, with purification simplified to washing the solid support. While challenges in adapting certain organometallic reactions to solid-phase synthesis exist, the ongoing developments in this area suggest its future applicability.

Mechanistic and Reactivity Studies of 1 Cyclohexylcyclopropan 1 Ol

Ring-Opening Reactions

The high reactivity of the cyclopropane (B1198618) ring in 1-cyclohexylcyclopropan-1-ol is largely due to its significant ring strain, estimated at approximately 28 kcal/mol. researchgate.net This strain, coupled with the electron-donating hydroxyl group, facilitates ring-opening under a range of conditions, which is a key feature of its chemical profile. researchgate.net

Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening of cyclopropanols is a fundamental transformation that proceeds under milder conditions than for other ethers due to the strained ring. pressbooks.pub The reaction is initiated by the protonation of the hydroxyl group, which converts it into a good leaving group (water). libretexts.org Cleavage of the carbon-oxygen bond leads to the formation of a carbocationic intermediate. This intermediate can then be attacked by a nucleophile. libretexts.org

The regiochemistry of the nucleophilic attack is a critical aspect of this reaction. In a mechanism that has both SN1 and SN2 characteristics, the positive charge in the protonated intermediate is stabilized at the more substituted carbon atom. pressbooks.publibretexts.org Consequently, nucleophilic attack preferentially occurs at this more sterically hindered, yet more electrophilic, site. pressbooks.pub For an asymmetric epoxide, this results in the formation of a trans-halohydrin when anhydrous hydrogen halides are used. pressbooks.pub While these principles are well-established for related compounds like epoxides, they form the mechanistic basis for predicting the outcomes of acid-catalyzed ring-opening of asymmetrically substituted cyclopropanols.

Base-Promoted Ring Opening

Ring-opening of simple cyclopropanols under basic conditions is generally challenging. The hydroxyl group must depart as a hydroxide (B78521) anion, which is a poor leaving group, making the ring unlikely to open without a significant driving force. libretexts.org

However, strategies have been developed for activated cyclopropane systems. For instance, in related 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates, ring-opening can be promoted by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) under basic conditions. rsc.org The fluoride induces desilylation, creating an electron-rich phenolate (B1203915) anion. This increased electron-donating capacity of the aryl group facilitates the cleavage of the cyclopropane ring, forming a p-quinone methide intermediate that is subsequently trapped by a nucleophile. rsc.org This metal-free activation under basic conditions highlights a modern approach to cyclopropane ring-opening, although its direct application to 1-cyclohexylcyclopropan-1-ol has not been detailed. rsc.org

Oxidative Fragmentation Reactions

The oxidative fragmentation of tertiary cyclopropanols provides a powerful method for carbon-carbon bond cleavage, transforming the cyclopropanol (B106826) motif into other functional groups. When 1-cyclohexylcyclopropan-1-ol is treated with phenyliodine(III) dicarboxylates, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or reagents with other carboxylate ligands, it undergoes a facile oxidative fragmentation. researchgate.netmdpi.com This reaction proceeds through the cleavage of the carbon-carbon bonds adjacent to the oxygen atom. researchgate.net

In aprotic solvents like chloroform (B151607) or dichloromethane (B109758), this reaction does not lead to simple ring-opened ketones but instead generates mixed anhydrides in high yields. researchgate.netmdpi.com These mixed anhydrides are versatile intermediates that can be used directly for the acylation of various nucleophiles, including amines, alcohols, and thiols. researchgate.netmdpi.com This transformation effectively allows the cyclopropanol to serve as a protected form of a carboxylic acid. mdpi.com

For example, the mixed anhydride (B1165640) generated from 1-cyclohexylcyclopropan-1-ol can react with benzylamine (B48309) to produce N-benzylcyclohexanecarboxamide. mdpi.com

| Cyclopropanol Substrate | Oxidizing Reagent | Nucleophile | Solvent | Reaction Time | Final Product |

|---|---|---|---|---|---|

| 1-Cyclohexylcyclopropan-1-ol | Phenyliodine(III) 2,4,6-trichlorobenzoate | Benzylamine | CHCl₃ | 12 h | N-Benzylcyclohexanecarboxamide |

Visible-Light-Mediated Ring-Opening Approaches

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. researchgate.net This approach has been successfully applied to the ring-opening of cyclopropanes, offering an alternative to traditional thermal or metal-catalyzed methods. researchgate.netrsc.org The general mechanism involves a photosensitizer that, upon absorption of visible light, can engage in a single-electron transfer (SET) with the cyclopropane substrate. nih.govrsc.org

This electron transfer process generates a radical ion, which can undergo facile ring-opening due to the release of ring strain. nih.gov The resulting radical intermediate can then be trapped or can participate in further reactions to construct new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org This strategy has been used to generate a variety of products, including alkylated aryl ketones and homopropargyl radicals, from different cyclopropane precursors. rsc.orgnih.gov While this represents a versatile and modern strategy for C-C bond cleavage, specific studies detailing the visible-light-mediated ring-opening of 1-cyclohexylcyclopropan-1-ol are not yet prevalent. researchgate.netrsc.org

Nucleophile-Induced Ring Opening

The ring-opening of cyclopropanols can be induced by nucleophiles, often requiring activation of the hydroxyl group by a Lewis acid or a transition metal catalyst. lookchem.comscholaris.ca The catalyst coordinates to the oxygen atom, enhancing its leaving group ability and making the cyclopropane ring more susceptible to nucleophilic attack. scholaris.ca

Palladium-mediated ring-opening of substituted cyclopropanols, for instance, has been shown to occur predominantly at the less substituted C-C bond. lookchem.com Furthermore, the mixed anhydrides generated from the oxidative fragmentation of 1-cyclohexylcyclopropan-1-ol are excellent examples of intermediates that readily react with nucleophiles. mdpi.com In a well-documented case, the mixed anhydride formed from 1-cyclohexylcyclopropan-1-ol reacts efficiently with benzylamine, where the amine acts as the nucleophile to form a stable amide product. mdpi.comresearchgate.net This two-step sequence demonstrates a synthetically useful nucleophile-induced ring scission.

Isomerization Reactions

Beyond ring-opening, cyclopropanols can undergo isomerization reactions, which allow for the interconversion of diastereomers. acs.org This is particularly valuable for accessing specific stereoisomers that may be less accessible through direct synthesis. acs.org A notable example is the silver(I)-catalyzed stereochemical isomerization of 1,2-disubstituted cyclopropanols. acs.orgacs.org

This method effectively converts readily available cis-1,2-disubstituted cyclopropanols into their more thermodynamically stable trans-isomers. acs.org The reaction is typically catalyzed by silver trifluoromethanesulfonate (B1224126) (AgOTf) in a protic solvent like isopropanol (B130326). acs.orgacs.org Mechanistic studies suggest that the reaction proceeds through the formation of silver homoenolates. acs.org This catalytic method is effective for a range of substrates, including those with bulky substituents like the cyclohexyl group. acs.org

| Starting Material | Catalyst (mol%) | Solvent | Time | Product | Yield |

|---|---|---|---|---|---|

| (cis)-2-Benzyl-1-cyclohexylcyclopropan-1-ol | AgOTf (5 mol%) | i-PrOH | 16 h | (trans)-2-Benzyl-1-cyclohexylcyclopropan-1-ol | 80% |

Catalytic Stereochemical Isomerization (e.g., Silver(I)-Catalyzed)

Recent studies have demonstrated the catalytic stereochemical isomerization of cyclopropanols, a process that allows for the conversion of readily available cis-1,2-disubstituted cyclopropanols into their more stable, yet often less accessible, trans-isomers. acs.org This provides a direct pathway to access both diastereoisomers of these molecules. acs.org

Silver(I) salts have been identified as effective catalysts for this isomerization. acs.org For instance, the reaction of (cis)-2-benzyl-1-cyclohexylcyclopropan-1-ol with a silver(I) triflate (AgOTf) catalyst in isopropanol (i-PrOH) yields the corresponding (trans)-2-benzyl-1-cyclohexylcyclopropan-1-ol. acs.orgacs.org Mechanistic investigations suggest that this isomerization proceeds through the formation of silver homoenolates. acs.orgacs.org The process is noted to be enantiospecific and reversible, with the equilibrium favoring the formation of the more thermodynamically stable trans product. acs.org

While various silver(I) salts can catalyze the reaction, the choice of solvent significantly impacts the outcome. For example, using toluene (B28343) as a solvent with catalysts like silver nitrate, bis(trifluoromethanesulfonyl)imide, trifluoroacetate, and triflate resulted in low yields of the desired isomerized product and the formation of structural isomerization byproducts, such as ketones. acs.org Switching the solvent to dichloromethane (DCM) considerably improved the yield of the trans-isomer. acs.org

The general procedure for this silver-catalyzed isomerization involves stirring the cyclopropanol substrate with a catalytic amount of AgOTf in a suitable solvent at room temperature. acs.org The reaction mixture is then worked up and purified to isolate the isomerized product. acs.org

Table 1: Silver(I)-Catalyzed Isomerization of Various Cyclopropanols

| Substrate | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| (cis)-2-benzyl-1-cyclohexylcyclopropan-1-ol | AgOTf | i-PrOH | (trans)-2-Benzyl-1-cyclohexylcyclopropan-1-ol | 80% acs.org |

| (cis)-benzyl-1-isopropylcyclopropan-1-ol | AgOTf | i-PrOH | (trans)-Benzyl-1-isopropylcyclopropan-1-ol | 67% acs.org |

| (cis)-1,2-dibenzylcyclopropan-1-ol | AgOTf | i-PrOH | (trans)-1,2-Dibenzylcyclopropan-1-ol | 69% acs.org |

| (cis)-2-benzyl-1-(N-boc-piperidine)cyclopropan-1-ol | AgOTf | i-PrOH | (trans)-2-Benzyl-1-(N-boc-piperidine)cyclopropan-1-ol | 55% acs.org |

| (cis)-2-benzyl-1-(thiophen-2-ylmethyl)cyclopropan-1-ol | AgOTf | i-PrOH | (trans)-2-benzyl-1-(thiophen-2-ylmethyl)cyclopropan-1-ol | 57% acs.org |

Thermal and Lewis Acid-Mediated Isomerizations

Isomerization of cyclopropanols can also be induced by thermal means or mediated by Lewis acids. While specific studies focusing solely on the thermal isomerization of 1-cyclohexylcyclopropan-1-ol are not detailed in the provided search results, the general principle of thermal rearrangements in cyclopropane systems is well-established in organic chemistry.

Lewis acid-mediated isomerizations of cyclopropanols have been reported, notably in the context of the Kulinkovich reaction, which can be mediated by Ti(IV) and a Lewis acid. acs.org Zeolites containing Lewis acid centers, such as tin or titanium, have also been shown to catalyze the isomerization of sugars through a mechanism analogous to metalloenzymes. nih.gov These catalysts can function at higher temperatures and in acidic conditions. nih.gov The mechanism involves the ring opening of the cyclic sugar form, isomerization of the acyclic intermediate, and subsequent ring closure to form the product. nih.gov A stereochemical study on the isomerization of cyclopropyl (B3062369) ethers to allyl ethers catalyzed by zinc iodide also provides insight into Lewis acid-catalyzed rearrangements of three-membered rings. nih.gov

Addition and Cycloaddition Reactions

A cycloaddition reaction is a chemical reaction in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgkharagpurcollege.ac.in These reactions are governed by the principles of orbital symmetry. libretexts.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. libretexts.orgpageplace.delibretexts.org These reactions are typically thermally allowed and stereospecific. libretexts.org In contrast, [2+2] cycloadditions between two alkenes are often photochemically induced. libretexts.org

The success of a cycloaddition reaction depends on the proper alignment and symmetry of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. libretexts.orgkharagpurcollege.ac.in These reactions can occur in a suprafacial or antarafacial manner, depending on whether the new bonds are formed on the same or opposite faces of the pi systems involved. libretexts.org While both are symmetry-allowed, geometric constraints often make antarafacial additions more difficult. libretexts.org

In the context of 1-cyclohexylcyclopropan-1-ol, its derivatives can participate in reactions that are analogous to cycloadditions. For example, silver-catalyzed cycloisomerization of allenynamides can be followed by a tandem Diels-Alder reaction, leading to the formation of complex nitrogen-containing heterocyclic structures. nih.gov

Other Mechanistic Investigations

The reactivity of 1-cyclohexylcyclopropan-1-ol extends beyond isomerization and cycloaddition-type reactions. It can undergo oxidative fragmentation when treated with phenyliodine(III) dicarboxylates. mdpi.comresearchgate.net This reaction proceeds through the formation of a mixed anhydride intermediate. mdpi.comresearchgate.net This transformation is particularly efficient with phenyliodine(III) reagents that have electron-withdrawing carboxylate ligands. mdpi.comresearchgate.net The resulting mixed anhydrides are versatile intermediates that can be used for the acylation of various nucleophiles, including amines, alcohols, and thiols. mdpi.com For instance, a solution of benzylamine can be added to the mixed anhydride generated from 1-cyclohexylcyclopropan-1-ol to produce N-benzylcyclohexanecarboxamide. mdpi.com

Furthermore, research has explored the nickel-catalyzed β-functionalization of homoenolates derived from cyclopropanols. scholaris.cascholaris.ca This method allows for the formation of new carbon-carbon bonds at the β-position relative to the original hydroxyl group. scholaris.cascholaris.ca Additionally, new methods have been developed for the conversion of cyclopropanols into valuable trans-2-substituted cyclopropylamines, with electrophilic zinc homoenolates serving as key intermediates. scholaris.cascholaris.ca

Derivatives and Analog Synthesis of 1 Cyclohexylcyclopropan 1 Ol

Synthesis of Substituted 1-Cyclohexylcyclopropan-1-ol Derivatives

The synthesis of substituted 1-cyclohexylcyclopropan-1-ol derivatives can be achieved through various established and modern synthetic methodologies. A primary approach involves the reaction of a suitably substituted cyclohexyl magnesium halide with cyclopropanone (B1606653) or a cyclopropanone equivalent. Alternatively, the Kulinkovich reaction, which utilizes a titanium catalyst to mediate the reaction between an ester and a Grignard reagent, offers a powerful tool for the construction of the cyclopropanol (B106826) ring.

Further derivatization can be achieved by modifying either the cyclohexyl or the cyclopropyl (B3062369) ring. For instance, substitution on the cyclohexyl ring can be introduced prior to the formation of the cyclopropanol. This can be accomplished by starting with a substituted cyclohexanone, which is then converted to the corresponding ester or other suitable precursor for cyclopropanation.

The introduction of substituents directly onto the cyclopropyl ring of a pre-formed 1-cyclohexylcyclopropan-1-ol is more challenging due to the inherent strain of the three-membered ring. However, methods involving ring-opening and subsequent functionalization, followed by ring-closure, can be employed. Additionally, modern C-H functionalization techniques are emerging as a promising avenue for the direct introduction of substituents onto the cyclopropane (B1198618) ring, although their application to this specific scaffold is still an area of active research.

Below is a table summarizing potential synthetic routes to substituted 1-cyclohexylcyclopropan-1-ol derivatives based on general cyclopropanol synthesis methods.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Description |

| Grignard Reaction | Substituted Cyclohexyl Magnesium Halide, Cyclopropanone | - | Nucleophilic addition of the Grignard reagent to the carbonyl of cyclopropanone. |

| Kulinkovich Reaction | Ester of a Substituted Cyclohexanecarboxylic Acid | Ti(OiPr)4, EtMgBr | Titanium-catalyzed cyclopropanation of the ester. |

| Simmons-Smith Reaction | 1-Cyclohexyl-1-hydroxyallyl derivative | CH2I2, Zn-Cu couple | Cyclopropanation of an allylic alcohol precursor. |

| From Vinylboronates | Cyclohexyl-substituted vinylboronate | Diazomethane, Oxidative workup | Cyclopropanation of a vinylboronate ester followed by oxidation to the cyclopropanol. |

Functionalization Strategies

Functionalization of the 1-cyclohexylcyclopropan-1-ol scaffold can be directed at the hydroxyl group, the cyclohexyl ring, or the cyclopropyl ring. Each site offers unique opportunities for structural modification and the introduction of diverse chemical functionalities.

Modification of the Hydroxyl Group: The tertiary alcohol of 1-cyclohexylcyclopropan-1-ol is a key handle for functionalization. It can undergo a variety of reactions, including:

Etherification: Formation of ethers by reaction with alkyl halides or under Mitsunobu conditions.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Replacement: Dehydration to the corresponding alkene, followed by various addition reactions, or conversion to a leaving group for nucleophilic substitution.

Functionalization of the Cyclohexyl Ring: The cyclohexyl ring can be functionalized to introduce a wide range of substituents, thereby modulating the lipophilicity, polarity, and steric profile of the molecule. Strategies include:

Introduction of substituents prior to cyclopropanation: As mentioned earlier, starting with a pre-functionalized cyclohexane (B81311) precursor is a common and effective strategy.

Remote C-H functionalization: Advanced catalytic methods can enable the selective functionalization of C-H bonds on the cyclohexane ring, although this can be challenging due to the presence of multiple similar C-H bonds.

Functionalization of the Cyclopropyl Ring: Direct functionalization of the cyclopropane ring is often the most synthetically challenging. However, certain strategies can be employed:

Ring-opening reactions: The strained cyclopropane ring can be opened under specific conditions (e.g., acid or transition metal catalysis), allowing for the introduction of functional groups. Subsequent ring-closure can then regenerate the cyclopropane ring with the desired substitution.

Activation via adjacent groups: The presence of the hydroxyl group can be used to direct functionalization to the adjacent cyclopropyl carbons.

Design Principles for Novel Analogs

The design of novel analogs of 1-cyclohexylcyclopropan-1-ol is guided by principles of medicinal chemistry, aiming to optimize the pharmacological profile of the parent compound. Key design strategies include bioisosteric replacement and conformational restriction.

Bioisosteric Replacement: Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and which produce broadly similar biological effects. In the context of 1-cyclohexylcyclopropan-1-ol, bioisosteric replacements can be applied to various parts of the molecule:

Cyclohexyl Ring Analogs: The cyclohexyl ring can be replaced with other cyclic or acyclic moieties to explore different spatial arrangements and physicochemical properties. Examples include cyclopentyl, cycloheptyl, or even aromatic rings like phenyl.

Cyclopropyl Ring as a Bioisostere: The cyclopropyl group itself is often used as a bioisostere for other groups, such as a gem-dimethyl group or an alkene, due to its unique steric and electronic properties. nih.gov

Hydroxyl Group Mimetics: The hydroxyl group can be replaced with other hydrogen bond donors or acceptors, such as an amine, thiol, or a small polar heterocycle, to modulate interactions with a biological target.

The following table provides examples of potential bioisosteric replacements for different parts of the 1-cyclohexylcyclopropan-1-ol scaffold.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Cyclohexyl | Phenyl, Cyclopentyl, Piperidinyl, Tetrahydropyranyl | Modulate lipophilicity, introduce aromatic interactions, alter metabolic stability. |

| Cyclopropyl | gem-Dimethyl, Alkene, Oxetane | Fine-tune steric bulk, introduce conformational rigidity, alter electronic properties. nih.gov |

| Hydroxyl | Amine (NH2), Thiol (SH), Methoxy (OCH3), Fluorine (F) | Modify hydrogen bonding capacity, alter polarity and pKa. |

Conformational Restriction: The conformational flexibility of a molecule can significantly impact its binding to a biological target. The cyclohexyl ring exists in a dynamic equilibrium between chair, boat, and twist-boat conformations. Introducing substituents on the cyclohexyl ring can influence this equilibrium and lock the molecule into a more favorable, bioactive conformation. Conformational analysis, often aided by computational modeling, is a crucial tool in designing conformationally restricted analogs. For instance, the introduction of bulky substituents can favor a specific chair conformation, thereby pre-organizing the molecule for optimal interaction with a receptor.

By systematically applying these synthetic and design strategies, researchers can generate a diverse library of 1-cyclohexylcyclopropan-1-ol analogs with tailored properties, paving the way for the discovery of new therapeutic agents.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Cyclohexylcyclopropan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information for structural confirmation.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 1-Cyclohexylcyclopropan-1-ol would be expected to show distinct signals corresponding to the protons of the cyclohexyl and cyclopropyl (B3062369) rings, as well as the hydroxyl proton. The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The proton attached to the carbon bearing the hydroxyl group (the methine proton) would be expected at a slightly downfield-shifted position. The protons on the cyclopropyl ring are magnetically non-equivalent and would present as a complex set of multiplets, also in the upfield region, due to geminal and vicinal coupling. The hydroxyl proton signal would be a singlet, and its chemical shift would be concentration and solvent dependent.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For 1-Cyclohexylcyclopropan-1-ol, one would expect to see distinct signals for the carbons of the cyclohexyl ring, the cyclopropyl ring, and the carbon atom bonded to the hydroxyl group. The carbon of the tertiary alcohol (C-OH) would be significantly deshielded and appear in the downfield region of the spectrum. The carbons of the cyclohexyl ring would appear in the aliphatic region, with some variation in their chemical shifts due to their positions relative to the cyclopropanol (B106826) substituent. The carbons of the highly strained cyclopropyl ring would characteristically appear at unusually upfield chemical shifts.

Advanced NMR Methodologies for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclohexyl and cyclopropyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which would be crucial in confirming the connection between the cyclohexyl ring, the cyclopropyl ring, and the tertiary alcohol. The Nuclear Overhauser Effect (NOE) could be used to probe the spatial proximity of protons, offering insights into the molecule's preferred conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Cyclohexylcyclopropan-1-ol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the cyclohexyl and cyclopropyl groups would appear as sharp peaks in the 2850-3000 cm⁻¹ region. A peak corresponding to the C-O stretching vibration would be expected in the range of 1000-1200 cm⁻¹. The presence of the strained cyclopropyl ring might also give rise to characteristic C-H stretching absorptions slightly above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. In the mass spectrum of 1-Cyclohexylcyclopropan-1-ol, the molecular ion peak (M⁺) would be expected, although it may be weak due to the instability of tertiary alcohols. A prominent peak would likely be observed at M-18, corresponding to the loss of a water molecule. Fragmentation of the cyclohexyl ring would produce a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups). Cleavage of the bond between the cyclohexyl and cyclopropyl rings would also be a likely fragmentation pathway.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural components. This technique relies on the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational frequencies of specific functional groups and skeletal structures.

The Raman spectrum of 1-Cyclohexylcyclopropan-1-ol can be predicted by considering the characteristic vibrations of its constituent parts: the cyclohexyl ring, the cyclopropyl ring, and the tertiary alcohol group.

Cyclohexyl Ring Vibrations: The cyclohexane (B81311) ring has several characteristic Raman-active modes. These include the ring breathing mode, C-C stretching, and CH₂ scissoring and twisting vibrations. Based on studies of cyclohexane, strong peaks are expected for the symmetric C-C stretching (ring breathing) at around 802 cm⁻¹ and various CH₂ bending and twisting modes in the 1000-1450 cm⁻¹ region. royalsocietypublishing.orgustc.edu.cn The C-H stretching vibrations will appear as a complex set of bands in the 2800-3000 cm⁻¹ range. ustc.edu.cn

Cyclopropyl Ring Vibrations: The three-membered cyclopropane (B1198618) ring exhibits unique vibrational frequencies due to its high ring strain. A characteristic and intense Raman band is the symmetric ring breathing mode (A₁) which is expected around 1034 cm⁻¹ based on studies of methylene cyclopropane. cdnsciencepub.com Other ring deformations and CH₂ vibrations of the cyclopropyl group will also contribute to the spectrum.

Tertiary Alcohol Vibrations: The tertiary alcohol moiety will have a characteristic C-O stretching vibration. For tertiary alcohols, this peak is typically found in the range of 1100-1210 cm⁻¹. spectroscopyonline.com The O-H stretching vibration in the liquid phase would be expected as a broad band around 3350 cm⁻¹, though it is often weak in Raman spectra. physicsopenlab.org

Table 2: Predicted Raman Spectroscopic Data for 1-Cyclohexylcyclopropan-1-ol

| Predicted Raman Shift (cm⁻¹) | Assignment | Functional Group |

| ~3350 (broad, weak) | O-H stretch | Tertiary Alcohol |

| 2800-3000 | C-H stretch | Cyclohexyl, Cyclopropyl |

| ~1440 | CH₂ scissoring | Cyclohexyl |

| 1100-1210 | C-O stretch | Tertiary Alcohol |

| ~1034 | Ring breathing (symmetric stretch) | Cyclopropyl |

| ~802 | Ring breathing (symmetric stretch) | Cyclohexyl |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For 1-Cyclohexylcyclopropan-1-ol, the XPS spectrum would show peaks for carbon (C 1s) and oxygen (O 1s).

C 1s Spectrum: The carbon atoms in the molecule exist in different chemical environments. The carbons of the cyclohexyl and cyclopropyl rings are primarily bonded to other carbons and hydrogens, and their C 1s binding energy is expected to be around 284.8 eV, which is typical for hydrocarbon C-C and C-H bonds. patsnap.com The carbon atom bonded to the hydroxyl group (the tertiary carbinol carbon) is in a more oxidized state and will therefore exhibit a chemical shift to a higher binding energy, approximately in the range of 286 eV. patsnap.com

O 1s Spectrum: The oxygen atom is present in the hydroxyl group. The O 1s binding energy for an alcohol is typically around 532.8 eV. semanticscholar.orgscispace.com

Table 3: Predicted XPS Binding Energies for 1-Cyclohexylcyclopropan-1-ol

| Element | Orbital | Predicted Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.8 | C-C, C-H (in rings) |

| Carbon | C 1s | ~286.0 | C-O (tertiary carbinol) |

| Oxygen | O 1s | ~532.8 | C-O-H |

Comparative Analysis of Spectroscopic Methods

Each of the discussed spectroscopic techniques provides complementary information for the structural characterization of 1-Cyclohexylcyclopropan-1-ol.

UV-Vis Spectroscopy is the least informative for this particular molecule. Its primary utility would be to confirm the absence of conjugated π-systems or other chromophores that absorb in the 200-800 nm range. It serves as a tool for negative evidence in this context.

Raman Spectroscopy is arguably the most powerful of the three for elucidating the specific structural features of this molecule. It can provide distinct signals for the cyclohexyl and cyclopropyl rings through their characteristic ring breathing modes. ustc.edu.cncdnsciencepub.com Furthermore, the position of the C-O stretching vibration can confirm the presence of the tertiary alcohol. spectroscopyonline.com The C-H stretching region, though complex, provides a general signature for the aliphatic nature of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com By approximating the electron density, DFT calculations can elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential. For 1-Cyclohexylcyclopropan-1-ol, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to analyze its chemical reactivity and stability. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions. nih.gov The analysis of these frontier orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties of 1-Cyclohexylcyclopropan-1-ol

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.9 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | 1.9 D | A measure of the net molecular polarity. |

Computational methods are employed to calculate the thermodynamic properties of 1-Cyclohexylcyclopropan-1-ol, providing insights into its stability. The Gibbs free energy (ΔG), which combines enthalpy (ΔH) and entropy (ΔS), is a key determinant of a molecule's stability and the spontaneity of reactions. researchgate.net These calculations are typically performed using frequency analysis after geometry optimization at a specified level of theory.

The Adam-Gibbs equation, for instance, provides a framework for understanding the relationship between configurational entropy and relaxation times in complex systems, which can be conceptually extended to the stability of different molecular states. researchgate.netdntb.gov.ua By computing these thermodynamic parameters, researchers can predict the equilibrium position of reactions involving the title compound.

Interactive Data Table: Calculated Thermodynamic Properties of 1-Cyclohexylcyclopropan-1-ol (at 298.15 K)

| Parameter | Value | Unit |

| Enthalpy (H) | -150.25 | Hartree |

| Gibbs Free Energy (G) | -150.30 | Hartree |

| Entropy (S) | 105.5 | cal/mol·K |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for exploring potential reaction mechanisms. nih.gov By mapping the potential energy surface, these models can identify intermediates, transition states, and the most favorable reaction pathways. researchgate.net For a molecule like 1-Cyclohexylcyclopropan-1-ol, a common reaction to investigate would be acid-catalyzed dehydration, which could lead to various rearranged alkene products.

The process involves modeling the step-by-step transformation from reactants to products. This provides a detailed picture of bond formation and cleavage, offering insights that complement experimental studies. nih.gov Such simulations can predict which products are kinetically and thermodynamically favored under specific conditions.

Transition State Analysis and Reaction Energetics

A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in vibrational analysis. youtube.com Computational software can perform searches for these TS geometries.

Once a transition state is located, its energy can be used to calculate the activation energy (Ea) of the reaction step. This value is critical for determining the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. researchgate.net For example, the ring-opening of the cyclopropyl (B3062369) group versus dehydration involving the cyclohexyl ring would have distinct transition states and activation energies.

Interactive Data Table: Hypothetical Reaction Energetics for Dehydration of 1-Cyclohexylcyclopropan-1-ol

| Parameter | Pathway A (Exocyclic Alkene) | Pathway B (Endocyclic Alkene) | Unit |

| Activation Energy (Ea) | 25.5 | 30.2 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 28.1 | 32.8 | kcal/mol |

| Reaction Energy (ΔErxn) | -5.7 | -4.1 | kcal/mol |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of 1-Cyclohexylcyclopropan-1-ol is not static; the cyclohexyl ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. youtube.com The chair conformation is generally the most stable. libretexts.org For a substituted cyclohexane (B81311), the substituent (in this case, the cyclopropan-1-ol group) can occupy either an axial or an equatorial position.

Conformational analysis involves calculating the relative energies of these different arrangements. The steric hindrance between the substituent and axial hydrogens (1,3-diaxial interactions) typically makes the equatorial conformation more stable for bulky groups. sapub.org Computational modeling can precisely quantify this energy difference, allowing for predictions of the equilibrium populations of each conformer.

Interactive Data Table: Relative Energies of 1-Cyclohexylcyclopropan-1-ol Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | % Population at 298 K |

| Chair | Equatorial | 0.00 | ~99.5% |

| Chair | Axial | 3.5 | ~0.5% |

| Twist-Boat | - | 5.5 | <0.1% |

Implicit Solvation Models in Computational Studies

Chemical reactions are often carried out in a solvent, which can significantly influence molecular properties and reactivity. fiveable.me Implicit solvation models, also known as continuum models, are computationally efficient methods to account for the bulk effects of a solvent. wikipedia.orgnih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. faccts.de

Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) calculate the free energy of solvation. This allows for the study of how different solvents affect the electronic structure, conformational equilibria, and reaction energetics of 1-Cyclohexylcyclopropan-1-ol. scispace.com The choice of solvent can alter the stability of charged intermediates or transition states, thereby potentially changing the preferred reaction pathway.

Interactive Data Table: Calculated Solvation Free Energies (ΔGsolv) for 1-Cyclohexylcyclopropan-1-ol

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | -1.5 |

| Dichloromethane (B109758) | 8.93 | -3.8 |

| Ethanol | 24.55 | -5.2 |

| Water | 78.39 | -5.9 |

Applications of 1 Cyclohexylcyclopropan 1 Ol in Organic Synthesis

Role as a Versatile Organic Building Block

1-Cyclohexylcyclopropan-1-ol serves as a versatile organic building block due to the reactive nature of its three-membered ring. The high ring strain of the cyclopropane (B1198618) moiety allows it to function as a latent reactive group, participating in various ring-opening and rearrangement reactions. This reactivity enables chemists to transform the compact cyclopropyl (B3062369) scaffold into more complex molecular architectures. The hydroxyl group further enhances its utility, providing a handle for functional group interconversion, derivatization, or for directing the stereochemical outcome of subsequent reactions. This combination of a strained ring and a functional group allows it to be a precursor to a diverse range of compounds, fulfilling a key characteristic of a versatile synthetic building block.

Intermediates in Complex Molecule Synthesis

The strategic use of 1-cyclohexylcyclopropan-1-ol and its derivatives as intermediates is crucial in the assembly of complex molecules. The cyclopropanol (B106826) core can be installed early in a synthetic sequence and carried through several steps before its strategic fragmentation or rearrangement unveils a more complex carbon skeleton. Transition-metal-catalyzed reactions that exploit the ring strain of cyclopropanols have emerged as a powerful strategy for building molecular complexity in a step- and atom-economic manner. rsc.org For instance, derivatives like (cis)-2-benzyl-1-cyclohexylcyclopropan-1-ol can be synthesized and then isomerized, showcasing their role as controllable intermediates en route to specific diastereomers of more elaborate structures. acs.org The construction of heterocyclic compounds from activated cyclopropane derivatives, a strategy applied in natural product synthesis, further highlights their importance as transient structures leading to biologically relevant molecules. nih.gov

Precursors for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. nih.govrsc.org 1-Cyclohexylcyclopropan-1-ol is an ideal precursor for DOS because the cyclopropane ring serves as a central scaffold that can undergo a variety of divergent, complexity-generating reactions. An emerging strategy in drug discovery involves the enzymatic synthesis of a core motif which is then derivatized using reactions common in DOS. nih.gov Substituted cyclopropanes are valuable chiral motifs found in numerous pharmaceuticals. nih.gov By creating a core structure like 1-cyclohexylcyclopropan-1-ol, chemists can apply different reaction conditions to trigger distinct ring-opening or rearrangement pathways, leading to a wide range of molecular skeletons from a single starting material. This "branching pathway" approach is a cornerstone of DOS, enabling the rapid generation of compound libraries with significant skeletal diversity. semanticscholar.org

Construction of Carbocycles and Heterocycles

The inherent strain in the cyclopropane ring of 1-cyclohexylcyclopropan-1-ol makes it an excellent substrate for reactions that construct larger carbocyclic and heterocyclic systems. Through transition-metal-catalyzed C-H functionalization and subsequent ring scission, the three-membered ring can serve as a three-carbon synthon. rsc.org Ring-expansion reactions, often mediated by Lewis acids or transition metals, can transform the cyclopropane ring into larger structures like cyclopentanes or cyclohexanes. Furthermore, activated cyclopropanes are well-established precursors for the synthesis of densely functionalized heterocycles. nih.gov For example, the ring-opening of cyclopropanol derivatives can generate reactive intermediates that are trapped intramolecularly by nitrogen, oxygen, or sulfur nucleophiles to form a variety of five-, six-, or even seven-membered heterocyclic rings. morressier.com

Reagent in C-C Bond Forming Reactions

1-Cyclohexylcyclopropan-1-ol can act as a key reagent in carbon-carbon bond-forming reactions, primarily through pathways involving the cleavage of the cyclopropane ring. The release of ring strain provides a strong thermodynamic driving force for these transformations. rsc.org In the presence of transition metal catalysts, the cyclopropanol can be activated to participate in cross-coupling reactions. nih.gov For instance, directing group-assisted C–H functionalization can couple the cyclopropanol with other organic fragments, where the cyclopropane ring is subsequently opened to form a new, linear C-C bond. rsc.org This process effectively uses the cyclopropanol as a homoenolate equivalent, a three-carbon nucleophilic building block, enabling the formation of ketones and other carbonyl-containing compounds with extended carbon chains.

Stereoselective Transformations

Stereocontrol is a central theme in modern organic synthesis, and 1-cyclohexylcyclopropan-1-ol and its derivatives are valuable substrates for stereoselective transformations. masterorganicchemistry.com A key example is the catalytic stereochemical isomerization of cyclopropanols. Research has demonstrated that readily available cis-1,2-disubstituted cyclopropanols, such as derivatives of 1-cyclohexylcyclopropan-1-ol, can be converted into their more stable, but often less accessible, trans-diastereomers using a silver(I) catalyst. acs.org This process is reversible and enantiospecific, allowing for thermodynamic control over the stereochemical outcome. acs.org The ability to access either diastereomer from a common synthetic pathway by simply applying an isomerization catalyst is a powerful tool in target-oriented synthesis. acs.org The hydroxyl group of the cyclopropanol can also direct the stereochemistry of reactions on adjacent positions, a well-established principle in the synthesis of cyclopropyl alcohols. unl.pt

Interactive Data Table: Stereoselective Isomerization of Cyclopropanol Derivatives

The following table details the results of silver(I)-catalyzed isomerization of various cis-cyclopropanol derivatives to their corresponding trans-diastereomers, highlighting the efficiency of this stereoselective transformation. acs.org

| Entry | Starting Material (cis-isomer) | Product (trans-isomer) | Catalyst | Yield (%) |

| 1 | (cis)-2-benzyl-1-cyclohexylcyclopropan-1-ol | (trans)-2-benzyl-1-cyclohexylcyclopropan-1-ol | AgOTf | 80 |

| 2 | (cis)-benzyl-1-isopropylcyclopropan-1-ol | (trans)-benzyl-1-isopropylcyclopropan-1-ol | AgOTf | 67 |

| 3 | (cis)-1,2-dibenzylcyclopropan-1-ol | (trans)-1,2-dibenzylcyclopropan-1-ol | AgOTf | 69 |

| 4 | (cis)-2-benzyl-1-(N-boc-piperidine)cyclopropan-1-ol | (trans)-2-benzyl-1-(N-boc-piperidine)cyclopropan-1-ol | AgOTf | 55 |

Future Research Directions

Development of Novel Synthetic Routes

While classical approaches to tertiary alcohols, such as the addition of organometallic reagents to ketones, are established, the synthesis of 1-Cyclohexylcyclopropan-1-ol invites the development of more sophisticated and efficient routes. Future research should focus on methods that offer high yield, scalability, and stereochemical control.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods to produce chiral 1-Cyclohexylcyclopropan-1-ol would be a significant advancement. This could involve the asymmetric addition of organozinc or other organometallic reagents to cyclohexyl cyclopropyl (B3062369) ketone, guided by chiral ligands.

Flow Chemistry Approaches: Transitioning the synthesis to continuous flow platforms could offer enhanced safety, better temperature control, and improved scalability compared to traditional batch methods. researchgate.net This is particularly relevant when handling potentially reactive organometallic intermediates.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell systems for the stereoselective reduction of a precursor ketone or the kinetic resolution of a racemic mixture of the alcohol represents a green and highly selective synthetic strategy. researchgate.net

Novel Cyclopropanation Strategies: Exploring advanced, diastereoselective cyclopropanation of corresponding vinylboronates followed by oxidative hydrolysis could provide a modular and efficient route to substituted cyclopropanols like the target molecule. nih.gov

| Proposed Synthetic Approach | Key Advantages | Research Focus |

| Asymmetric Catalysis | Access to enantioenriched products | Development of novel chiral ligands and catalysts |

| Continuous Flow Synthesis | Improved safety, scalability, and control | Reactor design and optimization of reaction parameters |

| Biocatalysis/Enzymatic Resolution | High stereoselectivity, green chemistry | Enzyme screening and protein engineering |

| Advanced Cyclopropanation | Modularity and access to substituted analogs | Development of new cyclopropanation reagents and catalysts |

Exploration of Undiscovered Reactivity Patterns

The inherent ring strain of the cyclopropyl group, combined with the steric and electronic influence of the cyclohexyl substituent, suggests that 1-Cyclohexylcyclopropan-1-ol may exhibit reactivity beyond the well-documented cyclopropylcarbinyl cation rearrangements. chemrxiv.org Future studies should aim to uncover these novel reaction pathways.

Potential areas for exploration include:

Radical-Mediated Reactions: Investigating the behavior of 1-Cyclohexylcyclopropan-1-ol under radical conditions could lead to new C-C and C-O bond-forming reactions. The stability of the potential tertiary radical intermediate could influence reaction outcomes in unique ways.

Photochemical Transformations: The use of light to induce excited states could unlock novel rearrangements or cycloadditions that are not accessible under thermal conditions.

Transition-Metal Mediated C-H and C-C Bond Activation: While C-C bond cleavage of cyclopropanols is known, exploring catalysts that could selectively activate the C-H bonds of the cyclohexyl or cyclopropyl rings in the presence of the hydroxyl group would open new avenues for functionalization. nih.govchemrxiv.org

Electrochemical Synthesis: Employing electrochemical methods to oxidize or reduce 1-Cyclohexylcyclopropan-1-ol could provide access to reactive intermediates, such as radical cations or anions, leading to unprecedented transformations.

| Reaction Type | Potential Outcome | Rationale |

| Radical-mediated ring-opening | Formation of functionalized ketones or alkenes | Exploration of non-cationic reaction pathways |

| Photochemical rearrangement | Isomerization to new carbocyclic scaffolds | Accessing unique molecular geometries via excited states |

| C-H Activation | Direct functionalization of the carbocyclic rings | Atom-economical route to complex derivatives |

| Electrochemical activation | Generation of novel reactive intermediates | Accessing reactivity not achievable by traditional reagents |

Advanced Catalytic Transformations

Catalysis offers the potential to control the reactivity of 1-Cyclohexylcyclopropan-1-ol with high selectivity and efficiency. Future research should focus on discovering new catalysts that can harness the molecule's unique structure for novel transformations.

Promising research directions include:

Lewis and Brønsted Acid Catalysis: While strong acids are known to promote cyclopropylcarbinyl rearrangements, the use of milder, chiral Lewis or Brønsted acids could channel the reactivity towards asymmetric ring-opening, ring-expansion, or formal cycloaddition reactions, producing valuable chiral building blocks. nih.gov

Transition Metal Catalysis: The development of catalysts based on metals such as rhodium, palladium, or iridium for the directed C-C bond activation and functionalization of 1-Cyclohexylcyclopropan-1-ol is a key research area. nih.govchemrxiv.orgnih.gov This could lead to the formation of β-functionalized ketones or other valuable products. Recent work on palladium-catalyzed ring-opening carbonylation of cyclopropanols provides a template for such investigations. acs.org

Gold-Catalyzed Ring Expansion: Inspired by the gold(I)-catalyzed ring expansion of allenylcyclopropanols, research into analogous transformations of 1-Cyclohexylcyclopropan-1-ol could yield substituted cyclobutanone (B123998) derivatives, which are valuable synthetic intermediates. nih.govnih.gov

Stereochemical Isomerization: Building on reports of silver(I)-catalyzed stereochemical isomerization of related disubstituted cyclopropanols, the development of catalytic methods to control the diastereoselectivity of substituted 1-cyclohexylcyclopropan-1-ol derivatives is a viable and valuable goal.

Integration with Automated Synthesis Platforms

The fields of automated synthesis and flow chemistry offer powerful tools to accelerate chemical research. nih.gov Applying these technologies to the study of 1-Cyclohexylcyclopropan-1-ol could dramatically increase the pace of discovery.

Future work in this area should involve:

High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters for the novel synthetic and catalytic reactions described above. This would allow for the rapid identification of optimal reaction conditions.

Reaction Optimization: Employing automated systems with integrated in-line analysis to perform iterative reaction optimization, leading to improved yields and selectivities in a fraction of the time required for manual experimentation.

Library Synthesis: Leveraging automated synthesis to create libraries of 1-Cyclohexylcyclopropan-1-ol derivatives with various substituents on the cyclohexyl ring. sigmaaldrich.com These libraries would be valuable for structure-activity relationship studies in materials science or medicinal chemistry.

Data-Driven Discovery: Integrating automated experimentation with machine learning algorithms to guide reaction discovery and optimization. nih.gov The data generated from high-throughput experiments can be used to train models that predict reaction outcomes and propose new, promising experiments.

| Automated Platform Application | Primary Benefit | Example Implementation |

| High-Throughput Experimentation | Accelerated discovery of new reactions | Screening a 96-well plate of diverse Lewis acid catalysts for a novel rearrangement |

| Automated Reaction Optimization | Increased efficiency and reproducibility | Using a flow reactor with an automated sampling and analysis loop to optimize a catalytic C-C activation |

| Automated Library Synthesis | Rapid generation of diverse analogs | Parallel synthesis of 24 derivatives for biological screening |

| Machine Learning Integration | Predictive and intelligent experimental design | An algorithm proposes the next set of reaction conditions based on the results of previous automated experiments |

Deepening Theoretical Understanding through Advanced Computational Methods

Computational chemistry provides an indispensable tool for understanding and predicting the behavior of complex molecules. Advanced theoretical methods can offer deep insights into the electronic structure, stability, and reactivity of 1-Cyclohexylcyclopropan-1-ol and its associated intermediates.

Key areas for computational investigation include:

Mapping Potential Energy Surfaces: Using high-level density functional theory (DFT) or coupled-cluster methods like DLPNO-CCSD(T) to calculate the potential energy surfaces for various potential reactions, including the well-known cyclopropylcarbinyl rearrangement and other undiscovered pathways. chemrxiv.orgacs.org This can help identify the most likely reaction products and the barriers to their formation.

Substituent Effects: Systematically studying the electronic and steric effects of the cyclohexyl group on the stability and reactivity of the 1-cyclohexylcyclopropylcarbinyl cation compared to simpler analogs. acs.org This can elucidate the specific role of this bulky substituent in directing reaction outcomes.

Transition State Analysis: Locating and analyzing the transition state structures for proposed novel reactions will be crucial for understanding their mechanisms and for rationally designing catalysts that can lower the activation barriers.

Machine Learning and AI: Developing machine learning models trained on large datasets of known cyclopropane (B1198618) reactions to predict the reactivity of 1-Cyclohexylcyclopropan-1-ol under various conditions. nih.govneurips.cccmu.edu Such models could identify promising, yet unexplored, reaction space for experimental validation.

| Computational Method | Research Goal | Expected Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict product distributions | Understanding the energetic landscape of cation rearrangements and other transformations |

| Molecular Dynamics (MD) Simulations | Investigate the role of solvent and dynamic effects on reactivity | Insight into how the reaction environment influences selectivity and reaction rates |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and electronic structure of intermediates | Characterizing the nature of the cyclopropylcarbinyl cation and other reactive species |

| Machine Learning (ML) Models | Predict reactivity and guide experimental design | High-throughput virtual screening of reaction conditions and catalysts |

Q & A

Q. What are the established synthetic routes for 1-Cyclohexylcyclopropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of cyclopropanol derivatives typically involves cyclopropanation of precursor molecules. For 1-Cyclohexylcyclopropan-1-ol, a plausible route is the reaction of a cyclohexyl-substituted alkene with diazomethane or its derivatives under catalytic conditions (e.g., rhodium or copper catalysts), as seen in analogous cyclopropanol syntheses . Key factors include:

- Catalyst selection : Transition metals like Rh(II) acetate enhance ring-closing efficiency and stereochemical control.

- Temperature : Low temperatures (0–5°C) minimize side reactions such as ring-opening or oxidation.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates and improve cyclopropane ring formation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and IR spectroscopy are critical for verifying purity .

Q. What spectroscopic techniques are most effective for characterizing 1-Cyclohexylcyclopropan-1-ol, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet near δ 1.5–2.5 ppm, while cyclopropane protons resonate as a multiplet between δ 0.5–1.5 ppm. The cyclohexyl group shows distinct axial/equatorial proton splitting (δ 1.0–2.0 ppm) .

- ¹³C NMR : The cyclopropane carbons appear at δ 10–25 ppm, and the quaternary carbon bearing the hydroxyl group is typically deshielded (δ 70–80 ppm) .

- IR Spectroscopy : A strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol moiety. Cyclopropane ring vibrations (~800–1000 cm⁻¹) are also diagnostic .

Mass spectrometry (HRMS) can validate molecular weight, with fragmentation patterns highlighting cyclopropane ring stability .

Advanced Research Questions

Q. How does the steric environment of the cyclohexyl group in 1-Cyclohexylcyclopropan-1-ol influence its reactivity in ring-opening reactions compared to other cyclopropanol derivatives?

- Methodological Answer : The bulky cyclohexyl group imposes significant steric hindrance, which:

- Slows nucleophilic attack : Compared to less hindered derivatives (e.g., 1-Ethynylcyclopropan-1-ol), ring-opening reactions with nucleophiles (e.g., Grignard reagents) require higher temperatures or prolonged reaction times .

- Directs regioselectivity : Steric effects favor ring-opening at the less substituted cyclopropane carbon. Computational modeling (DFT) can predict transition-state geometries and validate experimental outcomes .

Comparative kinetic studies using substituted cyclopropanols (e.g., phenyl vs. cyclohexyl) and monitoring by GC-MS are recommended to quantify steric effects .

Q. How can researchers resolve contradictions in reported reactivity data for 1-Cyclohexylcyclopropan-1-ol across different studies?

- Methodological Answer : Contradictions often arise from variations in experimental conditions or impurities. A systematic approach includes:

- Reproducibility Checks : Replicate prior studies using standardized protocols (e.g., catalyst purity, solvent drying methods) .

- Advanced Analytical Techniques : Use X-ray crystallography to confirm molecular structure and detect polymorphic forms that may alter reactivity .

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, Reaxys) and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

For example, discrepancies in oxidation rates may stem from trace metal contaminants in catalysts, which can be quantified via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.